

Unveiling the Quantum Mechanical Landscape of 3,5-Difluorotoluene: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Difluorotoluene

Cat. No.: B038592

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the quantum mechanical properties of **3,5-difluorotoluene**, a molecule of interest in various chemical and pharmaceutical research domains. By delving into its rotational dynamics, molecular structure, and electronic characteristics, this document provides a comprehensive overview based on experimental and computational studies, offering valuable insights for applications in drug design and materials science.

Rotational Spectroscopy and Internal Dynamics

The rotational spectrum of **3,5-difluorotoluene** reveals fascinating insights into its internal dynamics, particularly the rotation of the methyl group. High-resolution microwave spectroscopy has been a pivotal technique in characterizing these properties.

Experimental Protocol: Microwave Spectroscopy

The investigation into the rotational spectrum of **3,5-difluorotoluene** was conducted using a jet-cooled Fourier transform microwave spectrometer. A commercial sample of **3,5-difluorotoluene** was introduced into the spectrometer, and neon was utilized as a carrier gas. The rotational spectra were recorded in the 5–25 GHz frequency range. The high resolution of this technique allows for the precise determination of rotational constants and the subtle effects of internal molecular motions.

Quantitative Data: Rotational Parameters and Potential Barrier

The analysis of the rotational spectrum for the ground vibrational state ($m=0$) yielded precise rotational constants and the potential barrier hindering the internal rotation of the methyl group. Due to the C_{2v} symmetry of the **3,5-difluorotoluene** frame and the C_{3v} symmetry of the methyl group, the dominant term in the potential for internal rotation is the six-fold barrier (V_6).

Parameter	Experimental Value
Rotational Constants	
A (MHz)	3208.9918(21)
B (MHz)	1599.9320(11)
C (MHz)	1070.7314(11)
Potential Barrier	
V_6 (kJ mol ⁻¹)	0.0856(10)
Electric Dipole Moment	
μ (Debye)	2.376(14)

Table 1: Experimental rotational constants, V_6 potential barrier, and electric dipole moment for the $m=0$ torsional state of **3,5-Difluorotoluene**.

The remarkably low V_6 barrier indicates that the methyl group in **3,5-difluorotoluene** is a nearly free rotor at room temperature. This has implications for its conformational flexibility and intermolecular interactions.

Computational Quantum Mechanical Analysis

To complement experimental findings and to probe properties that are not directly accessible through spectroscopy, quantum mechanical calculations are indispensable. Density Functional Theory (DFT) is a widely used computational method for this purpose.

Computational Methodology

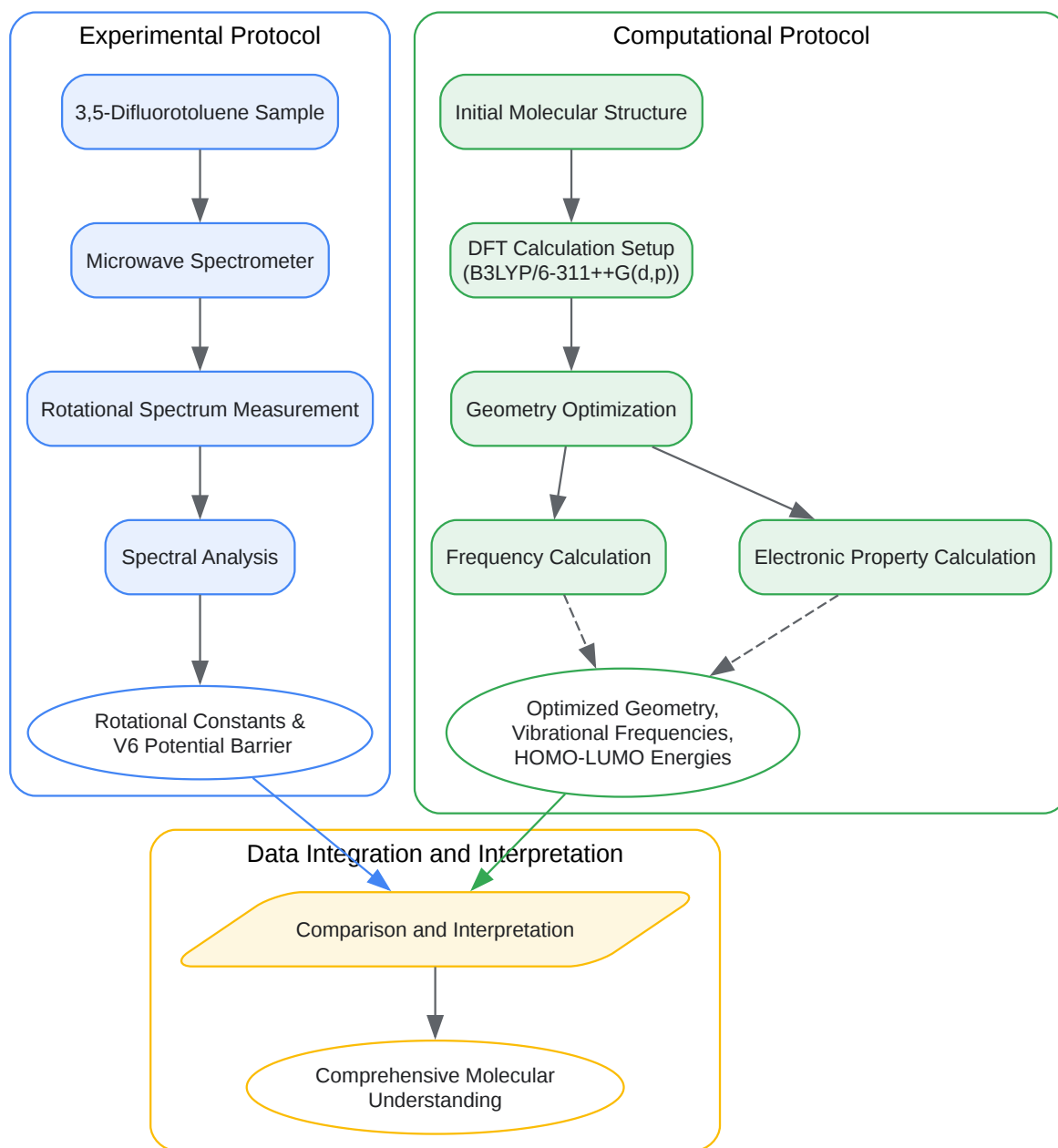
While a specific, comprehensive computational study on **3,5-difluorotoluene** detailing all aspects of its molecular and electronic structure is not available in the cited literature, a standard and reliable computational protocol for similar fluorinated toluenes involves the use of the Gaussian suite of programs. A typical level of theory for accurate geometry and vibrational frequency calculations is the B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p). This combination provides a good balance between computational cost and accuracy for organic molecules.

Visualizing Quantum Mechanical Concepts

To better understand the relationships between different aspects of these quantum mechanical studies, diagrams generated using the DOT language can be highly effective.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for a combined experimental and computational study of a molecule like **3,5-difluorotoluene**.

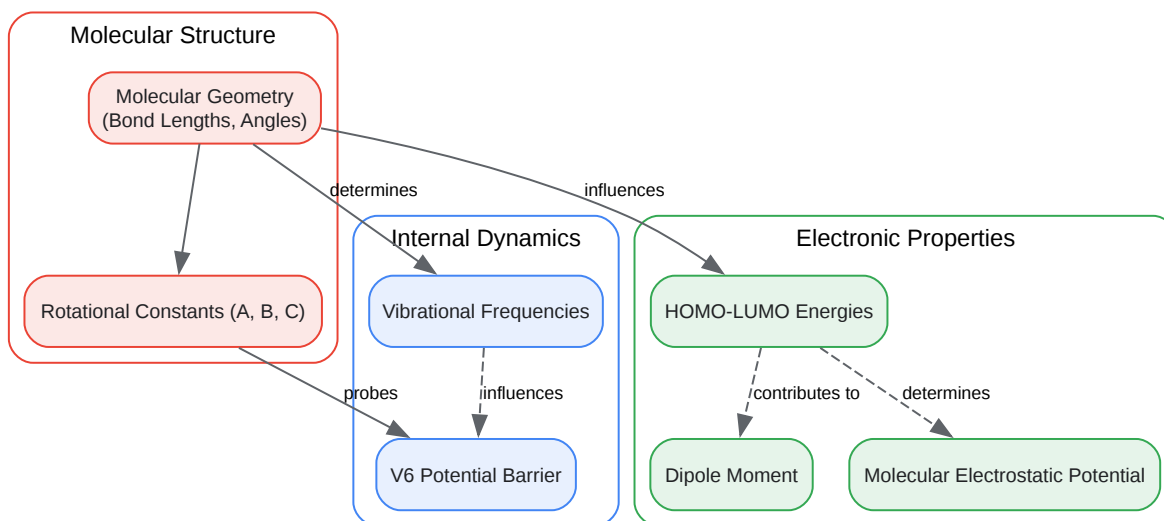


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Workflow for the quantum mechanical study of **3,5-difluorotoluene**.

Conceptual Relationship of Quantum Properties

The following diagram illustrates the conceptual hierarchy and interrelation of the quantum mechanical properties discussed.



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Interrelation of quantum mechanical properties of **3,5-difluorotoluene**.

Conclusion

The quantum mechanical study of **3,5-difluorotoluene** provides a detailed picture of its molecular framework and energetic landscape. The low barrier to internal methyl rotation, as determined by microwave spectroscopy, is a key feature that influences its conformational behavior. While a complete, published computational dataset is not yet available, established theoretical protocols can reliably predict its geometry, vibrational spectra, and electronic properties. This guide serves as a foundational resource for researchers, providing both the available quantitative data and a roadmap for further computational investigations. Such a comprehensive understanding is critical for the rational design of novel pharmaceuticals and functional materials incorporating the **3,5-difluorotoluene** moiety.

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